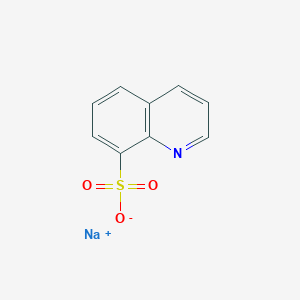

sodium;quinoline-8-sulfonate

Description

Significance of Sulfonated Quinoline (B57606) Scaffolds in Chemical Science

Quinoline-based compounds are considered "privileged structures" in medicinal chemistry, forming the backbone of numerous synthetic and natural compounds with a wide array of biological activities. mdpi.comresearchgate.netorientjchem.org The quinoline scaffold itself is a crucial element in the design of anti-infective and anticancer drugs. mdpi.com

The process of sulfonation, which introduces a sulfonic acid group (-SO₃H) or its salt form (sulfonate, -SO₃⁻) onto the quinoline ring, is a significant chemical modification. This functionalization dramatically alters the physicochemical properties of the parent molecule, most notably its solubility and ability to interact with biological targets. cymitquimica.com Sulfonated quinolines, including sodium quinoline-8-sulfonate (B280653), are key intermediates in the synthesis of more complex molecules. rsc.org The introduction of a sulfonate or sulfonamide group can lead to derivatives with potential applications as enzyme inhibitors and other therapeutic agents. mdpi.comnih.gov For instance, quinoline-sulfonamides have been synthesized and investigated for their potential anticancer properties. mdpi.com

Historical Context and Evolution of Quinoline Sulfonate Research

The history of quinoline itself dates back to 1834, when it was first extracted from coal tar by Friedlieb Ferdinand Runge. wikipedia.orgresearchgate.net A few years later, in 1842, Charles Gerhardt obtained it through the distillation of the alkaloid quinine (B1679958) with potassium hydroxide (B78521), naming it quinoline. researchgate.netresearchgate.net For many years, coal tar remained the primary commercial source of this compound. wikipedia.org

The development of quinoline derivatives for therapeutic use gained significant traction with the discovery of the antimalarial properties of quinine, an alkaloid featuring the quinoline structure. researchgate.net This spurred extensive research into modifying the quinoline scaffold to create synthetic drugs like chloroquine, primaquine, and mefloquine. researchgate.net

The specific sulfonation of quinoline to produce intermediates like quinoline-8-sulfonic acid became an important industrial process, largely because it provides a pathway to other valuable compounds. google.com Patented methods from the mid-20th century describe the reaction of quinoline-8-sulfonic acid with sodium hydroxide to produce 8-hydroxyquinoline (B1678124), highlighting the role of the sulfonated intermediate. google.comgoogle.com Over time, synthetic protocols have been refined to control the position of sulfonation and to use these sulfonated derivatives in increasingly complex synthetic pathways. google.comresearchgate.net

Current Research Frontiers and Emerging Academic Applications

Contemporary research continues to leverage sodium quinoline-8-sulfonate and its parent acid, quinoline-8-sulfonic acid, in diverse areas of chemical science. A primary and well-established application is its use as a key precursor in the manufacture of 8-hydroxyquinoline. wikipedia.orggoogle.comprepchem.com This reaction typically involves heating the sulfonated quinoline with sodium hydroxide. google.comgoogle.com 8-Hydroxyquinoline is a versatile chelating agent and a valuable precursor for pesticides and other biologically active molecules. wikipedia.orgontosight.ai

Beyond this established role, the quinoline sulfonate framework is integral to the development of novel functional molecules. Researchers are designing and synthesizing new quinoline-8-sulfonamide (B86410) derivatives as potential inhibitors of specific enzymes involved in tumor metabolism, such as the M2 isoform of pyruvate (B1213749) kinase. mdpi.com In these studies, the sulfonamide moiety is used as a linker to connect the quinoline scaffold to other chemical groups to enhance binding to biological targets. mdpi.com

Furthermore, the versatility of the sulfonate group makes it a useful handle in synthetic chemistry. Sodium sulfinates, which are related to sulfonates, are used as powerful building blocks for creating a variety of organosulfur compounds. rsc.org Research in this area includes the development of new catalytic methods, such as copper-catalyzed reactions, for synthesizing sulfonated and sulfonylated quinolines, opening pathways to novel derivatives with potentially useful properties in materials science and medicinal chemistry. rsc.orgresearchgate.net

Compound Names

| Compound Name |

|---|

| 8-hydroxyquinoline |

| 8-hydroxyquinoline-2-carboxylic acid |

| 8-quinolinesulfonic acid |

| Benzene |

| Cinchonine |

| Chloroquine |

| Mefloquine |

| Methanol |

| Primaquine |

| Pyridine |

| Pyruvate kinase |

| Quinine |

| Quinoline |

| Sodium hydroxide |

| sodium;quinoline-8-sulfonate |

| Strychnine |

| Sulfuric acid |

Properties

IUPAC Name |

sodium;quinoline-8-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO3S.Na/c11-14(12,13)8-5-1-3-7-4-2-6-10-9(7)8;/h1-6H,(H,11,12,13);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVSFBDVHKAFARZ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)S(=O)(=O)[O-])N=CC=C2.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C(=C1)S(=O)(=O)[O-])N=CC=C2.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6NNaO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of Quinoline 8 Sulfonate Systems

Traditional Synthetic Routes to 8-Quinolinesulfonic Acid

The classical approach to obtaining 8-quinolinesulfonic acid primarily involves the direct sulfonation of quinoline (B57606). This method, while established, requires careful control of reaction conditions to favor the formation of the desired isomer.

Sulfonation Protocols of Quinoline Precursors

The direct sulfonation of quinoline using fuming sulfuric acid (oleum) is a well-established method for the synthesis of quinolinesulfonic acids. uop.edu.pkoup.com This electrophilic substitution reaction typically yields a mixture of isomers, predominantly quinoline-8-sulfonic acid and quinoline-5-sulfonic acid. uop.edu.pk The reaction involves heating a mixture of quinoline and fuming sulfuric acid. uop.edu.pk The position of sulfonation is influenced by the reaction temperature.

One specific protocol involves the slow addition of quinoline to 65% fuming sulfuric acid while maintaining the temperature below a certain threshold, followed by heating to drive the reaction to completion. patsnap.com For instance, adding 100g of quinoline to 250g of 65% fuming sulfuric acid below 60°C, followed by heating at 120°C for 3 hours, is a described method. patsnap.com Another example uses 125g of quinoline with 300g of 65% fuming sulfuric acid, keeping the initial temperature below 40°C and then heating at 115°C for 3 hours. patsnap.com Upon completion, the reaction mixture is typically poured into ice water to precipitate the product, which is then isolated by filtration. patsnap.com

Historically, the identification of the resulting isomers was a significant challenge. Early work in the late 19th century struggled with definitively characterizing the sulfonation products due to rearrangements during derivatization for identification purposes. acs.org It was later understood that the 8-isomer is significantly less soluble in water than the 5- and 7-isomers, which facilitates its separation by recrystallization. acs.org

Optimization of Reaction Conditions and Yields

Optimizing the reaction conditions is crucial for maximizing the yield of the desired 8-quinolinesulfonic acid and minimizing the formation of other isomers. Key parameters that are manipulated include the concentration of the fuming sulfuric acid, the reaction temperature, and the reaction time.

One study reported achieving a yield of 80.3% for 8-quinolinesulfonic acid by sulfonating quinoline with 50% oleum (B3057394) at 140°C for 2 hours. oup.com Another optimized process involves slowly adding quinoline to 65% fuming sulfuric acid, keeping the temperature below 40°C, and then heating the mixture to 110-115°C for 3 hours. patsnap.com This procedure resulted in a high yield of 8-quinolinesulfonic acid. patsnap.com

A continuous sulfonation process has also been developed to improve efficiency and control. google.com This method involves continuously feeding quinoline and oleum into a reaction zone and withdrawing the sulfonated mixture. The process allows for better temperature management and a more consistent product quality. google.com The residence time in the reactor is typically controlled to be between 1 to 6 hours. google.com The following table summarizes various optimized conditions for the synthesis of 8-quinolinesulfonic acid.

| Quinoline (g) | Fuming Sulfuric Acid | Initial Temp. (°C) | Reaction Temp. (°C) | Reaction Time (h) | Yield (g) |

| 100 | 250g (65%) | < 60 | 120 | 3 | 140 |

| 125 | 300g (65%) | < 40 | 115 | 3 | 183 |

| 120 | 300g (65%) | < 40 | 110 | 3 | 180 |

Advanced Strategies for Quinoline-8-sulfonate (B280653) Derivatization

Building upon the core quinoline-8-sulfonate structure, advanced synthetic strategies have been developed to introduce a wide array of functional groups and create novel analogues with tailored properties. These methods expand the chemical space accessible from this versatile scaffold.

Introduction of Diverse Substituents onto the Quinoline Core

The functionalization of the quinoline ring in quinoline-8-sulfonate systems allows for the synthesis of a diverse library of compounds. Methods have been developed to introduce substituents at various positions of the quinoline nucleus, leading to molecules with altered electronic and steric properties.

For example, a series of 8-substituted-N-(4-sulfamoylphenyl)quinoline-2-carboxamides were synthesized starting from 8-hydroxy-N-(4-sulfamoylphenyl) quinoline-2-carboxamide (B1208818) by reacting it with different alkyl and benzyl (B1604629) halides. nih.gov This demonstrates the derivatization at the 8-position, converting the hydroxyl group into various ether linkages. nih.gov

Furthermore, direct C-H functionalization has emerged as a powerful tool. For instance, the C5-position of 8-aminoquinoline (B160924) amides has been selectively brominated and difluoromethylated using ethyl bromodifluoroacetate under copper catalysis, with the outcome dictated by the choice of copper catalyst and additives. researchgate.net This highlights the ability to introduce halogen and fluorinated motifs onto the quinoline core. The functionalization of positions C2 through C7 on the 8-aminoquinoline ring has been extensively reviewed, covering the formation of both carbon-carbon and carbon-heteroatom bonds through various catalytic systems. researchgate.net

Preparation of Novel Quinoline-8-sulfonamide (B86410) Analogues

Quinoline-8-sulfonamides are a particularly important class of derivatives, and their synthesis has been a focus of considerable research. The general approach involves the reaction of quinoline-8-sulfonyl chloride with a variety of primary or secondary amines. rsc.org

A typical procedure involves dissolving quinoline-8-sulfonyl chloride in a suitable solvent like dichloromethane, followed by the addition of the desired amine and a base, such as pyridine, at a reduced temperature. rsc.org The reaction is often stirred overnight to ensure completion. rsc.org This straightforward method allows for the incorporation of a wide range of amine-containing fragments, leading to a diverse array of sulfonamide analogues.

More complex quinoline-8-sulfonamide derivatives have also been synthesized. For instance, novel 8-quinolinesulfonamido-1,2,3-triazoles were prepared via a multi-step synthesis starting from 8-quinolinesulfonyl chloride. mdpi.com This involved an initial reaction with propargylamine (B41283) or N-methylpropargylamine to form the corresponding sulfonamides, which were then subjected to a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with various organic azides. mdpi.comnih.gov This "click chemistry" approach provides an efficient route to structurally complex and novel sulfonamide analogues.

The following table presents examples of reaction conditions for the synthesis of quinoline-8-sulfonamides.

| Starting Material | Reagent | Solvent | Base | Temperature (°C) |

| Quinoline-8-sulfonyl chloride | Substituted amines | Dichloromethane | Pyridine | 10 |

| Quinoline-8-sulfonyl chloride | Propargylamine | Chloroform | Triethylamine | 5 to RT |

| Quinoline-8-sulfonyl chloride | N-methylpropargylamine | Chloroform | Triethylamine | 5 to RT |

Catalytic Approaches in Quinoline-8-sulfonate Synthesis

Modern synthetic chemistry has increasingly turned to catalytic methods to improve the efficiency, selectivity, and environmental footprint of chemical transformations. The synthesis of quinoline-8-sulfonate and its derivatives has also benefited from these advancements.

Catalyst-based synthetic approaches for quinoline derivatives are diverse, employing various metals such as silver, titanium, iridium, iron, gold, and nickel. nih.gov While many of these methods focus on the construction of the quinoline ring itself, catalytic strategies for the direct functionalization of the pre-formed quinoline nucleus are also of significant interest.

A notable example is the cobalt-catalyzed remote C5-selective sulfonylation of quinolines. researchgate.net This method utilizes aryl diazonium salts and DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct) as the sulfonylating agent. The reaction proceeds via the formation of an arylsulfonyl radical. researchgate.net This approach offers excellent regioselectivity for the C5 position, which can be challenging to achieve through classical electrophilic substitution.

Another innovative catalytic method involves the copper-catalyzed three-component reaction of 8-aminoquinoline amides, DABCO·(SO2)2, and aryldiazonium tetrafluorobhorates for C-H bond sulfonylation. researchgate.net This reaction demonstrates excellent selectivity for the para-position of the 8-aminoquinoline amide. researchgate.net Furthermore, a transition-metal-free deoxygenative sulfonylation of quinoline N-oxides with sodium sulfinates has been developed, proceeding through a dual radical coupling process. researchgate.netnih.gov These catalytic methods represent a significant step forward, enabling the synthesis of complex quinoline-8-sulfonate derivatives under milder conditions and with greater control over regioselectivity. The use of solid acid catalysts like Nafion NR50 has also been explored for Friedländer quinoline synthesis under microwave conditions, offering an environmentally friendly alternative. mdpi.com

Transition Metal-Catalyzed C-S Bond Formation Reactions

Transition metal catalysis has become an indispensable tool for the formation of C–S bonds, providing efficient routes to sulfenylated and sulfonylated quinoline derivatives. While direct C-H functionalization of the quinoline-8-sulfonate moiety is not extensively documented, studies on closely related 8-substituted quinoline systems, such as 8-aminoquinolines, offer significant insights into the reactivity and potential for regioselective C-S bond formation on the quinoline core. The nitrogen atom at the 8-position often acts as a directing group, facilitating the activation of specific C-H bonds.

Copper-catalyzed reactions have been prominently featured in the sulfonylation of 8-aminoquinoline derivatives. These reactions typically proceed via a chelation-assisted C-H activation mechanism, where the 8-amino group directs the metal catalyst to a specific position on the quinoline ring, enabling the subsequent formation of a C-S bond. For instance, copper(I)-catalyzed C5-sulfonylation of 8-aminoquinolines with arylsulfonyl chlorides has been demonstrated. acs.org This process is believed to involve a single-electron-transfer mechanism. acs.org

The following table summarizes representative examples of copper-catalyzed C-H sulfonylation of 8-aminoquinoline amides, which serve as a model for C-S bond formation on the quinoline-8-substituted scaffold.

| Catalyst | Sulfonyl Source | Oxidant/Additive | Solvent | Temperature | Position of Sulfonylation | Yield | Reference |

|---|---|---|---|---|---|---|---|

| Cu(OAc)₂ (10 mol%) | Arylsulfonyl hydrazides | Ag₂CO₃ | DCE | 100 °C | C5 | Moderate to Good | researchgate.net |

| CuI (20 mol%) | Arylsulfonyl chlorides | K₂CO₃ | DMF | 110 °C | C5 | Good to Excellent | acs.org |

| Cu(OAc)₂ (10 mol%) | Sodium sulfinates | Mn(OAc)₃ | 1,4-Dioxane/AcOH | Room Temp | C5 | Moderate to High | rsc.org |

Beyond direct C-H functionalization, quinoline-8-sulfonyl chloride is a key reactive intermediate for introducing the quinoline-8-sulfonyl moiety onto various molecules through reactions with nucleophiles like amines, hydrazines, and alcohols. nih.gov These reactions, often catalyzed by a base, are fundamental in constructing a diverse library of sulfonamides and sulfonate esters.

Photoredox and Electrochemical Synthesis Methodologies

In recent years, photoredox and electrochemical methods have emerged as powerful, sustainable alternatives for forging chemical bonds, including C-S bonds. These techniques utilize visible light or electric current to generate reactive intermediates under mild conditions, often avoiding the need for harsh reagents or high temperatures.

Photoredox Catalysis: Visible-light photoredox catalysis has been applied to the functionalization of quinoline derivatives, including C-H phosphonation and the synthesis of complex quinoline-containing heterocycles. nih.govrsc.org In the context of C-S bond formation, photoredox-catalyzed methods have been developed for the synthesis of sulfones, although direct application to quinoline-8-sulfonate is not yet prevalent. rsc.org A notable example is the visible light-induced cascade sulfonylation/cyclization to produce quinoline-2,4-diones under metal-free conditions. semanticscholar.orgnih.govnih.govmdpi.com This transformation proceeds through the generation of a sulfonyl radical from a selenium-containing precursor, which then engages in a radical cascade process. nih.gov While this example does not start with a pre-formed quinoline, it highlights the potential of photocatalysis to construct sulfonylated quinoline systems.

Electrochemical Synthesis: Electrochemical methods offer a reagent-free approach to oxidation and reduction, providing a clean and efficient platform for synthesis. The electrochemical sulfonylation of quinoline derivatives has been successfully demonstrated. For instance, an oxidant-free electrochemical method for the deoxygenative C2-sulfonylation of quinoline N-oxides with sulfonyl hydrazides has been developed. researchgate.netbohrium.com This reaction proceeds under constant current in an undivided cell, showcasing the operational simplicity of electrosynthesis. researchgate.netbohrium.com Another electrochemical strategy enables the selective C3-thiolation of quinolines, demonstrating the ability to form C-S bonds at different positions on the quinoline ring through cathodic reduction. rsc.org

The table below provides examples of photoredox and electrochemical functionalization of quinoline systems, illustrating the potential of these methodologies for modifying the quinoline core.

| Methodology | Substrate | Reagent(s) | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| Electrochemical | Quinoline N-oxides | Sulfonyl hydrazides | Constant current (15 mA), K₂CO₃, CH₃CN/H₂O | 2-Sulfonylquinolines | Good | researchgate.netbohrium.com |

| Electrochemical | Quinolines | Thiols/Disulfides | Undivided cell, BF₃·OEt₂ | C3-Thiolated quinolines | Up to 84% | rsc.org |

| Photoredox Catalysis | 8-Hydroxyquinoline (B1678124) derivatives | Dialkyl H-phosphonates | Ru(bpy)₃(PF₆)₂, Ag₂CO₃, blue LEDs | C4-Phosphonated 8-hydroxyquinolines | Good | rsc.org |

| Photoredox (catalyst-free) | N-(2-cyanophenyl)acrylamides | TsSePh | Blue LEDs, CH₃CN/H₂O | 3-Sulfonylmethyl-quinoline-2,4-diones | Good | nih.gov |

These advanced synthetic methods underscore the ongoing evolution in the functionalization of heterocyclic compounds. While direct applications to sodium;quinoline-8-sulfonate are still emerging, the principles and successes demonstrated with closely related quinoline derivatives pave the way for future research in this area, promising new and efficient pathways to novel functionalized quinoline-8-sulfonate systems.

Coordination Chemistry of Quinoline 8 Sulfonate Ligands

Ligand Design Principles and Chelation Properties

The design of ligands based on the quinoline (B57606) scaffold is rooted in the strong coordinating ability of the heterocyclic nitrogen atom. nih.gov For quinoline-8-sulfonate (B280653), the potential donor atoms are the nitrogen of the quinoline ring and the oxygen atoms of the sulfonate group. This arrangement allows for several potential coordination modes, which dictates its function in forming metal complexes.

Potential Coordination Modes:

Monodentate Coordination: The ligand can act as a simple monodentate ligand, binding to a metal center solely through the quinoline nitrogen atom. This is a common coordination mode for many simple quinoline derivatives.

Bidentate Chelation: Quinoline-8-sulfonate can function as a bidentate chelating ligand. Chelation would involve the quinoline nitrogen and one of the oxygen atoms from the sulfonate group, forming a six-membered chelate ring. The stability of this chelate ring is a critical factor in determining whether this mode is favored.

Bridging Coordination: The ligand possesses the ability to act as a bridging ligand, connecting two or more metal centers. This can occur in several ways, for instance, with the nitrogen atom coordinating to one metal ion and the sulfonate group binding to another, or with the sulfonate group itself forming a bridge between two metals.

The chelation properties of quinoline-8-sulfonate differ significantly from 8-hydroxyquinoline (B1678124) derivatives, which form highly stable five-membered chelate rings through the quinoline nitrogen and the adjacent deprotonated hydroxyl group. uc.ptscirp.org In contrast, the coordination involving the more remote sulfonate group in quinoline-8-sulfonate is expected to result in complexes with different thermodynamic stabilities and molecular geometries. Studies on related quinoline-8-sulfonamide (B86410) complexes show that the quinoline nitrogen is a primary binding site, with the sulfonamide group also participating in coordination, suggesting a strong tendency for the quinoline-N to engage in metal binding. researchgate.net

| Coordination Mode | Description | Potential Donor Atoms |

|---|---|---|

| Monodentate | Coordination to a single metal center via one donor atom. | Quinoline Nitrogen |

| Bidentate (Chelating) | Coordination to a single metal center via two donor atoms, forming a ring. | Quinoline Nitrogen and Sulfonate Oxygen |

| Bridging | Coordination to two or more metal centers, linking them together. | Quinoline Nitrogen and Sulfonate Oxygen(s) |

Synthesis and Characterization of Metal-Quinoline-8-sulfonate Complexes

The synthesis of metal-quinoline-8-sulfonate complexes typically involves the reaction of a soluble metal salt with sodium quinoline-8-sulfonate in a suitable solvent, often water or a polar organic solvent, due to the ligand's solubility. The resulting complexes can be isolated as crystalline solids by methods such as slow evaporation or precipitation. Characterization of these complexes relies on a combination of spectroscopic and structural techniques to determine the coordination environment of the metal ion and the binding mode of the ligand.

Spectroscopic methods are essential for confirming the coordination of the quinoline-8-sulfonate ligand to a metal center.

Infrared (IR) Spectroscopy: In the IR spectrum of the free ligand, the sulfonate group gives rise to characteristic strong asymmetric and symmetric stretching vibrations (ν(S=O)). Upon coordination of one of the sulfonate oxygen atoms to a metal ion, the symmetry of the SO₃ group is lowered. This change is expected to cause splitting and shifting of these bands to different frequencies, providing strong evidence of the sulfonate group's involvement in the coordination sphere.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for characterizing these complexes in solution. Coordination of the quinoline nitrogen to a metal center results in a deshielding effect, causing the proton signals of the heterocyclic ring (especially H2 and H7) to shift downfield. uc.pt The magnitude of this shift can provide insights into the strength of the metal-nitrogen bond.

UV-Visible (UV-Vis) Spectroscopy: The UV-Vis absorption spectra of quinoline-8-sulfonate complexes are typically dominated by π-π* intraligand transitions within the quinoline ring system. Coordination to a metal ion can cause shifts in the absorption maxima (either bathochromic or hypsochromic) and changes in molar absorptivity. researchgate.net For transition metal complexes, weaker d-d transition bands may also be observed in the visible region.

Based on related structures, the geometry of the resulting complex is determined by the coordination number and preference of the central metal ion. For example, a metal ion with a coordination number of six would likely adopt a distorted octahedral geometry, accommodating one or more quinoline-8-sulfonate ligands along with other co-ligands such as water or anions. The specific coordination mode of the quinoline-8-sulfonate ligand (monodentate, bidentate, or bridging) would significantly influence the final structure.

The thermodynamic stability and kinetic lability of metal complexes are critical parameters that define their behavior in solution. Thermodynamic stability is quantified by the stability constant (K) or the change in Gibbs free energy (ΔG) upon complex formation.

Currently, there is a notable lack of specific experimental data in the scientific literature regarding the stability constants and reaction kinetics for metal complexes of quinoline-8-sulfonate. This stands in stark contrast to the extensive thermodynamic data available for the closely related 8-hydroxyquinoline-5-sulfonic acid, for which stability constants with a wide range of metal ions have been determined potentiometrically and spectrophotometrically. acs.orgresearchgate.net The chelation effect provided by the N,O-donor set in 8-hydroxyquinoline derivatives generally leads to high thermodynamic stability. The stability of quinoline-8-sulfonate complexes would depend on the strength of the metal-nitrogen bond and the contribution of the sulfonate-metal interaction, which is generally considered weaker than a bond to a deprotonated hydroxyl group.

Supramolecular Assemblies and Metal-Organic Architectures

The quinoline-8-sulfonate ligand is well-suited for the construction of supramolecular assemblies and metal-organic architectures due to its combination of a rigid, aromatic quinoline ring and a flexible, anionic sulfonate group.

Metal-quinoline-8-sulfonate complexes can undergo self-assembly into higher-order structures through a variety of non-covalent interactions.

π–π Stacking: The planar aromatic quinoline rings are prone to π–π stacking interactions. In the solid state, these interactions can lead to the formation of one-dimensional columns or two-dimensional layered structures. Crystal structures of related compounds, such as quinoline-8-sulfonamide, demonstrate the significant role of π–π stacking in organizing molecules into extended networks. researchgate.net

Hydrogen Bonding and Ionic Interactions: The oxygen atoms of the sulfonate group are excellent hydrogen bond acceptors. In the presence of co-ligands like water or in protic solvents, extensive hydrogen bonding networks can form, linking the complex units together. Furthermore, the anionic nature of the sulfonate group can lead to strong ionic interactions with cationic metal centers or counter-ions, driving the assembly of robust, charge-stabilized architectures.

The interplay of direct metal-ligand coordination, π–π stacking, and hydrogen/ionic bonding allows for the rational design of hierarchical structures, from discrete dimeric species to one-, two-, or three-dimensional coordination polymers.

After a comprehensive search of scientific literature, it has been determined that there is a significant lack of published research on the properties of polymeric and oligomeric coordination compounds specifically involving the "sodium;quinoline-8-sulfonate" ligand. While extensive data exists for related compounds, such as 8-hydroxyquinoline-5-sulfonic acid and other quinoline derivatives, this information falls outside the strict scope of the requested subject.

One study on a related but distinct compound, quinoline-8-sulfonamide, describes a one-dimensional polymeric structure. nih.gov This structure is formed through a combination of intermolecular hydrogen bonds and π–π stacking interactions between the quinoline rings. nih.gov Specifically, molecules are linked into inversion dimers via N—H⋯O hydrogen bonds, and these dimers are further associated through π–π stacking, with a centroid–centroid distance of 3.649 (1) Å, creating a polymeric chain. nih.gov However, this is a supramolecular assembly of an organic molecule and not a coordination polymer involving metal ions in the repeating unit.

Due to the absence of specific data on the coordination chemistry of quinoline-8-sulfonate in polymeric and oligomeric forms, it is not possible to provide the detailed research findings, data tables, and specific properties for the requested compound without extrapolating from potentially irrelevant chemical systems, which would violate the requirement for scientific accuracy focused solely on the specified topic.

Analytical Chemistry Applications of Quinoline 8 Sulfonate and Its Complexes

Methodologies for Metal Ion Sensing and Quantification

The formation of metal-ligand complexes with quinoline-8-sulfonate (B280653) serves as the foundation for several analytical methodologies. These methods are valued for their sensitivity and selectivity in determining the concentration of metal ions in various samples.

Spectrophotometry and fluorometry are two of the most common analytical techniques employing quinoline-8-sulfonate and its derivatives. These methods rely on the changes in the absorption or emission of light by the quinoline-8-sulfonate molecule upon complexation with a metal ion.

Spectrophotometric Methods

The formation of a complex between quinoline-8-sulfonate and a metal ion often results in a colored compound that absorbs light in the visible region of the electromagnetic spectrum. According to the Beer-Lambert law, the absorbance of this colored complex is directly proportional to the concentration of the metal ion, allowing for its quantification.

For instance, a derivative of 8-hydroxyquinoline-5-sulfonic acid, 7-(4-nitrophenylazo)-8-hydroxyquinoline-5-sulfonic acid, has been utilized for the spectrophotometric determination of zinc(II). The complex formed exhibits maximum absorbance at a specific wavelength, and the method has a reported molar absorptivity of 3.75 x 104 L mol-1 cm-1 with a detection limit of 15 ng mL-1. Similarly, 8-hydroxyquinoline (B1678124) has been employed as a chromogenic reagent for the determination of iron(III), where the resulting complex can be measured spectrophotometrically. The stoichiometric ratio of the metal-ligand complex, which is crucial for accurate quantification, can also be determined using spectrophotometric titration methods. For example, complexes of Co(II) and Ni(II) with 8-hydroxyquinoline have been shown to have a 1:2 metal-to-ligand ratio, with absorption maxima at 371 nm and 366 nm, respectively.

Fluorometric Methods

Many metal complexes of quinoline-8-sulfonate and its analogues are highly fluorescent, a property that forms the basis of highly sensitive and selective fluorometric detection methods. While the free ligand may exhibit little to no fluorescence, its complexation with a metal ion can lead to a significant enhancement of its fluorescence intensity. This "turn-on" fluorescence response is a key principle in the design of fluorescent probes for metal ions.

A comprehensive study of the fluorescence properties of metal complexes of 8-hydroxyquinoline-5-sulfonic acid (HQS) with 78 different metal species revealed that 42 of these form fluorescent chelates, many of which are intensely fluorescent. The optimal pH for the formation of these fluorescent complexes typically lies between 5 and 8. Cadmium, in particular, forms a highly fluorescent complex in a purely aqueous solution. The fluorescence of many of these metal-HQS complexes can be further enhanced in the presence of surfactants or in mixed-solvent systems.

The high sensitivity of fluorometric methods allows for the detection of metal ions at very low concentrations. For example, sub-picomole detection limits are achievable for cadmium, magnesium, and zinc using HQS as the fluorescent probe.

Conversely, some metal ions can quench the fluorescence of the quinoline-8-sulfonate ligand or its fluorescent metal complexes. This "turn-off" response can also be utilized for quantitative analysis. Iron(III) is a notable example of a metal ion that effectively quenches the fluorescence of other metal-HQS chelates. This quenching phenomenon has been applied to develop a method for the determination of metallothioneins through the fluorescence quenching of an 8-hydroxyquinoline-5-sulphonic acid-Cd(II) chelate.

| Metal Ion | Derivative | Method | λmax (nm) | Molar Absorptivity (L mol⁻¹ cm⁻¹) | Detection Limit | Optimal pH |

|---|---|---|---|---|---|---|

| Zn(II) | 7-(4-nitrophenylazo)-8-hydroxyquinoline-5-sulfonic acid | Spectrophotometry | Not Specified | 3.75 x 10⁴ | 15 ng mL⁻¹ | 9.2 |

| Fe(III) | 8-hydroxyquinoline | Spectrophotometry | 359 | Not Specified | Not Specified | Not Specified |

| Cd(II) | 8-hydroxyquinoline-5-sulfonic acid | Fluorometry | Not Specified | Not Applicable | Sub-picomole | 5-8 |

| Mg(II) | 8-hydroxyquinoline-5-sulfonic acid | Fluorometry | Not Specified | Not Applicable | Sub-picomole | 5-8 |

| Zn(II) | 8-hydroxyquinoline-5-sulfonic acid | Fluorometry | Not Specified | Not Applicable | Sub-picomole | 5-8 |

Chromatographic techniques, particularly high-performance liquid chromatography (HPLC), can be coupled with the complex-forming ability of quinoline-8-sulfonate for the separation and analysis of metal ions. In this approach, the metal ions are first converted into their quinoline-8-sulfonate complexes, which are then separated on a chromatographic column.

Reversed-phase HPLC is a commonly used technique for the separation of these metal chelates. The separation is based on the differential partitioning of the complexes between the stationary phase (typically a nonpolar C18 column) and a polar mobile phase. The retention of the metal chelates can be influenced by various factors, including the composition of the mobile phase (e.g., the concentration of organic solvent and the pH) and the presence of ion-pairing reagents.

For example, the separation of Fe(III), Co(II), and Ni(II) chelates with 8-hydroxyquinoline-5-sulfonic acid has been achieved using ion-pair reversed-phase HPLC, with separation times ranging from 8 to 12 minutes. Different HPLC methodologies, including reversed-phase, non-aqueous reversed-phase, and normal-phase HPLC, have been evaluated for the separation of platinum group metal chelates with 8-hydroxyquinoline. Normal-phase HPLC using a cyano column was found to be effective for the quantitative separation and determination of Pt, Pd, Ir, and Rh in less than 15 minutes.

The separated metal complexes can be detected using a UV-Vis detector, as the chelates typically exhibit strong absorption in the ultraviolet or visible region. This allows for the quantification of the individual metal ions in a mixture.

| Metal Ions | Chromatographic Method | Column | Separation Time |

|---|---|---|---|

| Fe(III), Co(II), Ni(II) | Ion-Pair Reversed-Phase HPLC | Separon C18 | 8-12 min |

| Pt, Pd, Ir, Rh | Normal-Phase HPLC | Cyano | <15 min |

Application as Fluorescent Probes for Chemical Species

As highlighted in the section on fluorometric detection, quinoline-8-sulfonate and its derivatives are excellent candidates for the development of fluorescent probes for the detection of various chemical species, most notably metal ions. The design of these probes leverages the significant changes in the fluorescence properties of the quinoline-8-sulfonate molecule upon binding to a target analyte.

The key features that make quinoline-8-sulfonates effective fluorescent probes include:

High Sensitivity: The "turn-on" fluorescence mechanism, where a non-fluorescent or weakly fluorescent molecule becomes highly fluorescent upon binding to a metal ion, allows for the detection of very low concentrations of the target analyte.

Selectivity: By modifying the structure of the quinoline-8-sulfonate molecule, it is possible to tune its binding affinity and selectivity for specific metal ions. This allows for the development of probes that can detect a particular metal ion in the presence of other, potentially interfering, ions.

Favorable Photophysical Properties: Many of the metal complexes of quinoline-8-sulfonates exhibit desirable photophysical properties, such as large Stokes shifts (the difference between the excitation and emission wavelengths), which minimizes self-absorption and enhances the signal-to-noise ratio.

The versatility of quinoline-8-sulfonate as a fluorescent probe is demonstrated by the large number of metal ions that form fluorescent chelates with HQS. The fluorescence of these complexes can be influenced by the surrounding environment, such as the solvent polarity and the presence of micelles, which can be exploited to further enhance the sensitivity and selectivity of the probe.

In addition to direct fluorescence enhancement, the quenching of fluorescence can also be a powerful tool. The selective quenching of the fluorescence of a metal-HQS complex by another analyte can be used for the indirect detection and quantification of that analyte.

Catalysis and Organic Transformations Mediated by Quinoline 8 Sulfonate Systems

Quinoline-8-sulfonate (B280653) as Ligands in Homogeneous Catalysis

Quinoline-8-sulfonate and its derivatives are versatile ligands in homogeneous catalysis, primarily due to the presence of nitrogen and oxygen donor atoms that can effectively chelate with a variety of metal ions. rsc.orgnih.gov The resulting metal complexes often exhibit unique catalytic activities applicable to a range of organic transformations. The electronic properties and steric environment of the quinoline (B57606) scaffold can be fine-tuned by modifying substituents, thereby influencing the stability, solubility, and catalytic efficiency of the metal complexes. mdpi.com

Complexes formed between quinoline derivatives and copper salts, for instance, have demonstrated notable catalytic activity in the oxidation of catechol to o-quinone. mdpi.com The efficiency of this catalytic process is highly dependent on the nature of the copper salt's counter-ion and the specific chemical structure of the quinoline ligand. Studies have shown that copper(II) acetate (B1210297) in combination with various quinoline ligands forms complexes with significantly higher catalytic activity compared to those formed with copper(II) sulfate, nitrate, or chloride salts. mdpi.com This suggests that weakly bound ions facilitate the coordination of the quinoline ligand, leading to more stable and active catalytic complexes. mdpi.com

Beyond copper, quinoline-based ligands have been used to synthesize complexes with numerous other transition metals, including platinum, antimony, cobalt, zinc, and cadmium. nih.govnih.gov For example, tri(8-quinolinyl)stibane has been used to prepare platinum(II)-antimony(III) complexes which are studied for their unique electronic properties and potential in redox-controlled reactions. nih.gov Similarly, hybrid quinoline-sulfonamide ligands form stable tetrahedral complexes with Co(II) and other M2+ ions, where the metal coordinates through the quinoline nitrogen and a sulfonamide nitrogen. nih.gov These complexes are being explored for various catalytic applications. nih.gov The ability of the quinoline moiety to participate in π–π stacking interactions is also a significant feature, influencing the supramolecular assembly of these catalytic systems in the solid state. rsc.org

Table 1: Catalytic Activity of Copper-Quinoline Complexes in Catechol Oxidation mdpi.com

| Copper Salt | Ligand | Catalytic Activity |

|---|---|---|

| Cu(OAc)₂ | 2-chloroquinoline-3-carbohydrazide | High |

| Cu(OAc)₂ | 2-oxo-1,2-dihydroquinoline-3-carbaldehyde | Low |

| CuSO₄ | Various Quinoline Derivatives | Moderate |

| Cu(NO₃)₂ | Various Quinoline Derivatives | Low |

Application in C-H Activation and Functionalization Reactions

The quinoline framework, particularly the 8-substituted derivatives like 8-aminoquinoline (B160924), has become a cornerstone in the field of transition-metal-catalyzed C-H activation. nih.govresearchgate.net The nitrogen atom of the quinoline ring and the donor atom of the substituent at the C8 position (e.g., the nitrogen of an amino or amide group) act as a bidentate directing group. nih.govresearchgate.net This directing group coordinates to a metal center, such as palladium, rhodium, or ruthenium, and positions it in close proximity to a specific C-H bond, enabling its selective cleavage and subsequent functionalization. mdpi.comnih.govresearchgate.net

This strategy facilitates reactions at positions that are typically unreactive, such as the ortho-C–H bonds of aromatic rings attached to the directing group. nih.govacs.org For example, using an 8-aminoquinoline amide as a directing group enables the palladium-catalyzed ortho-C–H glycosylation of C-aryl glycosides, proceeding through a stable 5- or 6-membered metallacycle intermediate. acs.org This methodology has proven effective for a wide range of substrates, including complex heteroarenes. acs.org

The C-H activation of the quinoline ring itself is also a significant area of research. nih.gov The nitrogen atom can direct the functionalization to the C2 or C8 positions. mdpi.com For instance, rhodium-catalyzed reactions can achieve C8 sulfonamidation of quinoline N-oxides. researchgate.net The choice of the metal catalyst, oxidant, and directing group allows for remarkable control over the regioselectivity of the functionalization, enabling the introduction of aryl, alkyl, amino, and other functional groups onto the quinoline scaffold. mdpi.comresearchgate.net While powerful, a notable challenge has been the cleavage of the robust 8-aminoquinoline directing group after the desired transformation; however, new protocols, such as oxidative deprotection, have been developed to address this limitation. nih.gov

Table 2: Examples of Quinoline-Directed C-H Functionalization Reactions

| Metal Catalyst | Directing Group | Position Functionalized | Type of Functionalization |

|---|---|---|---|

| Palladium(II) | 8-Aminoquinoline Amide | ortho-C–H of arene | Glycosylation acs.org |

| Rhodium(III) | N-oxide | C8 of quinoline | Sulfonamidation researchgate.net |

| Palladium(II) | N-oxide | C2 of quinoline | Arylation mdpi.com |

Role in Redox Catalysis and Electron Transfer Processes

Quinoline-8-sulfonate and its derivatives are integral to redox catalysis, participating in and facilitating electron transfer processes. Their complexes with transition metals, which can exist in multiple stable oxidation states, are particularly effective in this regard. The redox activity often involves the metal center, the quinoline ligand, or a cooperative effort between both.

A prime example is the catalytic oxidation of phenols, such as catechol, to quinones. mdpi.com Copper-quinoline complexes act as mimics of the enzyme catechol oxidase, which catalyzes this oxidation in the presence of oxygen. mdpi.com In this process, the copper center likely cycles between different oxidation states (e.g., Cu(I) and Cu(II)), facilitated by the quinoline ligand, to mediate the transfer of electrons from the catechol substrate to an oxidant.

Heterogeneous Catalysis and Materials for Catalytic Applications

While quinoline-8-sulfonate itself is primarily used in homogeneous systems, the broader quinoline scaffold is a key component in the development of heterogeneous catalysts and catalytic materials. These solid-state catalysts offer advantages in terms of separation, reusability, and stability. nih.govrsc.org

One approach involves immobilizing catalytically active species onto solid supports functionalized with quinoline-type ligands. More commonly, however, heterogeneous catalysts are developed for the synthesis of quinolines themselves. Zeolite-based materials, for example, have been employed as catalysts for the gas-phase synthesis of quinolines from aniline (B41778) and various alcohols. rsc.org The acidic properties of the zeolite, particularly the content of Lewis acid sites, have been shown to be directly related to the total yield of quinoline products. rsc.org Catalysts like ZnCl₂ supported on a nickel-exchanged ultrastable Y (USY) zeolite have demonstrated high performance in these reactions. rsc.org

Another advanced material used for quinoline synthesis is graphitic carbon nitride (g-C₃N₄) functionalized with Brønsted acid groups, such as sulfonic acid. nih.gov This metal-free catalyst has proven highly effective and recyclable for the Friedländer synthesis of quinoline. The catalyst's activity remains high for multiple consecutive cycles, demonstrating its robustness. nih.gov The development of such sulfur-tolerant heterogeneous catalysts is also crucial, as sulfur-containing quinolines are important synthetic targets, and many traditional hydrogenation catalysts are poisoned by sulfur. acs.org Novel unsupported ruthenium-sulfur (Ru-S) catalysts have been developed that show excellent chemoselectivity and sulfur resistance in the hydrogenation of sulfur-containing quinolines. acs.org

Table 3: Performance of Heterogeneous Catalysts in Quinoline Synthesis

| Catalyst | Reaction Type | Substrates | Yield | Recyclability |

|---|---|---|---|---|

| g-C₃N₄-(CH₂)₃-SO₃H | Friedländer Synthesis | 2-aminoaryl ketone, etc. | up to 97% | High (6 cycles) nih.gov |

| ZnCl₂/Ni-USY-acid | Gas-Phase Cyclization | Aniline, Alcohols | 42.3–79.7% | Not specified rsc.org |

Advanced Materials Science Research Directions

Optoelectronic Materials and Devices

The quinoline (B57606) scaffold is a well-established component in optoelectronic materials, most notably in the form of metal chelates like Tris(8-hydroxyquinoline)aluminum (Alq₃), a benchmark material in Organic Light-Emitting Diodes (OLEDs). Building on this legacy, derivatives such as quinoline-8-sulfonate (B280653) are being explored for their potential to create novel materials with tailored electronic and luminescent properties.

Metal complexes derived from quinoline-8-sulfonate are investigated as functional components in OLEDs, serving as both electron transport layer (ETL) materials and emitters. researchgate.net The strong chelating ability of the quinoline nitrogen and the sulfonate oxygen atoms allows for the formation of stable complexes with a variety of metal ions (e.g., Zn²⁺, Al³⁺, In³⁺). These metal quinolinate complexes possess high thermal stability and excellent electrical properties, which are critical for the longevity and efficiency of OLED devices. ijcce.ac.ir

The electron-withdrawing nature of the sulfonate group can modulate the energy levels (HOMO/LUMO) of the resulting metal complexes, which is crucial for optimizing charge injection and transport within the OLED stack. acs.org Research into zinc(II) complexes, for instance, has shown that their electron transport capability can surpass that of traditional aluminum complexes, making them promising candidates for enhancing device performance. ijcce.ac.ir The sulfonate group also offers a handle for improving the processability and solubility of these materials, potentially enabling solution-based fabrication techniques which are more cost-effective than vacuum deposition. rsc.org

While the free quinoline-8-sulfonate ligand is typically non-luminescent in solution, its complexation with metal ions can induce intense fluorescence. rsc.org This phenomenon, known as chelation-enhanced fluorescence (CHEF), is central to its application in light-emitting devices. The emission properties are highly dependent on the choice of the central metal ion, the stoichiometry of the complex, and the surrounding environment (e.g., pH, solvent). uci.eduosti.gov

Upon coordination, the ligand's conformational rigidity increases, which reduces non-radiative decay pathways and enhances fluorescence quantum yield. The energy transfer mechanism typically involves ligand-centered excitation followed by an intramolecular energy transfer to the metal ion or, more commonly, emission from a ligand-centered state that is perturbed by the metal ion. Studies on complexes of the related 8-hydroxyquinoline-5-sulfonic acid (HQS) with various metal ions have provided insight into these mechanisms. For instance, complexes with trivalent ions like Al(III), Ga(III), and In(III) show markedly different luminescent intensities and coordination geometries (meridional vs. facial), which in turn affects their photophysical behavior and suitability for optoelectronic applications. rsc.org The investigation of these properties is crucial for designing new phosphors and emitters for OLEDs and other sensor applications.

Table 1: Luminescent Properties of Metal Complexes with a Related Ligand, 8-Hydroxyquinoline-5-sulfonic Acid (HQS) Data provides an illustrative example of how metal choice influences fluorescence in a similar quinoline sulfonate system.

| Metal Ion | Optimal pH for Fluorescence | Relative Fluorescence Intensity (Aqueous) | Notes |

| Cd²⁺ | ~6-8 | Very High | Exhibits the most intense fluorescence among common divalent ions. uci.edu |

| Zn²⁺ | ~6-8 | High | Forms strongly fluorescent chelates. uci.edu |

| Mg²⁺ | ~8 | Moderate | Fluorescence intensity is significant but lower than Cd²⁺ or Zn²⁺. uci.edu |

| Al³⁺ | ~5 | High | Forms a highly fluorescent complex with mer-geometry. rsc.org |

| Ga³⁺ | ~5 | High | Forms a highly fluorescent complex with mer-geometry. rsc.org |

| In³⁺ | ~5 | Moderate | Fluorescence is less pronounced compared to Al³⁺ and Ga³⁺; forms a fac-isomer. rsc.org |

Polymer Science and Functional Coatings

The incorporation of the quinoline-8-sulfonate moiety into polymer structures is an emerging strategy for creating functional materials with advanced properties. The sulfonate group can be used as a reactive site to either polymerize or graft the molecule onto a polymer backbone. This approach can yield polymers with enhanced thermal stability, ion-exchange capabilities, or metal-chelating properties.

Research on related structures has demonstrated the feasibility of this concept. For example, polymers have been synthesized through the condensation of 8-hydroxyquinoline-5-sulfonic acid with catechol and formaldehyde, resulting in thermally stable resins. derpharmachemica.com Similarly, poly(8-hydroxyquinoline-p-styrene sulfonate) has been prepared, where the quinoline unit is attached to a polystyrene backbone via a sulfonate ester linkage. researchgate.net These materials can be used to create functional coatings with applications in corrosion inhibition, as the quinoline moiety can chelate metal ions on a surface, forming a protective layer. Novel polybenzoxazines containing quinoline have also been developed for anti-corrosion and hydrophobic coatings. researchgate.net The presence of the sodium sulfonate group can also be exploited to create polyelectrolytes or ionomers, which are of interest for membranes, sensors, and antistatic coatings.

Development of Hybrid and Composite Materials

Sodium quinoline-8-sulfonate is a promising candidate for the development of advanced hybrid and composite materials, including Metal-Organic Frameworks (MOFs) and polymer composites.

In the realm of MOFs, the quinoline-8-sulfonate ligand can act as an organic linker, connecting metal nodes to form porous, crystalline structures. nih.gov The bifunctional nature of the ligand (N-donor from the quinoline ring and O-donors from the sulfonate group) allows for diverse coordination chemistry and the potential to create frameworks with unique topologies. These MOFs could exhibit properties derived from both the porous structure and the functional quinoline unit, such as selective gas adsorption, catalysis, and luminescence-based sensing. researchgate.netrsc.org

In polymer composites, sodium quinoline-8-sulfonate can be incorporated as a functional filler or additive. For instance, electrospinning has been used to create composite fibrous materials from poly(vinyl alcohol)/chitosan containing 8-hydroxyquinoline-5-sulfonic acid. nih.govmdpi.com These hybrid materials combine the structural properties of the polymers with the bioactivity or chelating ability of the quinoline derivative. The development of such composites could lead to new materials for applications in filtration, biomedical devices, and functional textiles. nih.govmdpi.com Furthermore, hybrid complexes involving quinoline-sulfonamide structures have been synthesized, indicating a broad scope for creating novel molecular hybrid materials with tailored properties. nih.gov

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used extensively to investigate the electronic properties and reactivity of quinoline (B57606) derivatives. nih.govrsc.orgrsc.org By calculating the distribution of electrons within the molecule, DFT can predict key characteristics that govern its chemical behavior.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding electronic transitions and reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. researchgate.net The HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical stability; a larger gap suggests higher stability and lower chemical reactivity. nih.gov For quinoline-8-sulfonate (B280653) derivatives, the HOMO is typically distributed over the quinoline ring system, while the LUMO is also localized on the aromatic structure, indicating that π-π* transitions are significant. rsc.org

Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution on the molecule's surface. researchgate.net It identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are essential for predicting how the molecule will interact with other chemical species. In quinoline-8-sulfonate, the oxygen atoms of the sulfonate group and the nitrogen atom of the quinoline ring are typically the most electron-rich regions, making them likely sites for interactions with electrophiles or for forming hydrogen bonds. researchgate.netnih.gov

Global Reactivity Descriptors: DFT calculations are used to determine various quantum chemical descriptors that quantify the reactivity of a molecule. nih.gov These parameters, derived from the energies of the FMOs, provide a quantitative basis for comparing the chemical behavior of different compounds. nih.govrsc.org

Table 1: Key Global Reactivity Descriptors Calculated via DFT

| Descriptor | Formula | Interpretation |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical stability and reactivity. |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Measures the tendency of electrons to escape from the system. |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Represents the resistance to change in electron distribution. |

| Chemical Softness (S) | 1 / (2η) | The reciprocal of hardness; indicates high polarizability. |

| Electronegativity (χ) | -μ | Measures the power of an atom or molecule to attract electrons. |

| Electrophilicity Index (ω) | μ² / (2η) | Quantifies the ability of a species to accept electrons. |

Molecular Dynamics (MD) Simulations of Intermolecular Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. mdpi.com For sodium quinoline-8-sulfonate, MD simulations are invaluable for understanding its behavior in different environments, particularly in solution and in complexes with biological macromolecules. researchgate.netnih.gov

Simulations can model the solvation of the quinoline-8-sulfonate anion and the sodium cation in water, revealing the structure and stability of the hydration shells. These studies show how water molecules arrange themselves around the charged sulfonate group and the aromatic rings.

Furthermore, MD simulations are critical for assessing the stability of complexes formed between quinoline-8-sulfonate derivatives and biological targets, such as proteins or enzymes. rsc.orgnih.gov After an initial binding pose is predicted by molecular docking, an MD simulation can be run for tens to hundreds of nanoseconds to observe the dynamics of the interaction. researchgate.netdoi.org Key insights from these simulations include:

Stability of the Complex: The root-mean-square deviation (RMSD) of the ligand and protein atoms is monitored to see if the complex remains stable or if the ligand dissociates. doi.org

Key Interactions: MD simulations can highlight the persistence of specific intermolecular interactions, such as hydrogen bonds and π-π stacking, between the ligand and the protein's active site residues. researchgate.netnih.gov

Conformational Changes: These simulations can reveal whether the binding of the ligand induces any significant conformational changes in the target protein. nih.gov

These simulations provide a dynamic picture of the intermolecular forces that govern the compound's interactions, which is crucial for applications in materials science and drug design. nih.govnih.gov

Prediction of Reactivity and Mechanistic Pathways

Computational chemistry offers powerful tools for predicting the reactivity of quinoline-8-sulfonate and elucidating the mechanisms of its reactions. DFT calculations are particularly useful for mapping out the potential energy surface of a reaction, allowing for the identification of transition states and the calculation of activation energies. nih.gov

The reactivity of the quinoline-8-sulfonate scaffold can be predicted by analyzing its electronic structure. nih.gov

FMO Analysis: The interaction between the HOMO of one reactant and the LUMO of another governs many chemical reactions. The shapes and energies of these orbitals on the quinoline-8-sulfonate ring can predict whether a reaction is likely to be orbitally allowed and at which site it will occur.

MEP Maps: As mentioned previously, MEP maps identify the nucleophilic and electrophilic sites on the molecule. The nitrogen atom and the sulfonate oxygen atoms are potential nucleophilic centers, while the aromatic carbon atoms can be susceptible to electrophilic or nucleophilic attack depending on the electronic influence of the sulfonate group. nih.gov

For predicting reaction pathways, computational chemists can model the entire reaction coordinate. This involves calculating the energy of the system as the reactants are converted into products. The highest point on this path corresponds to the transition state, and the energy difference between the reactants and the transition state is the activation barrier. By comparing the activation barriers for different possible pathways, the most likely reaction mechanism can be determined. This approach has been applied to understand the synthesis of various quinoline derivatives, including oxidative annulation and cyclization reactions. mdpi.comresearchgate.net

Computational Design and Virtual Screening of Quinoline-8-sulfonate Derivatives

The quinoline-8-sulfonate scaffold serves as a valuable starting point for the computational design of new molecules with specific biological activities. nih.govnih.gov This process, often part of a rational drug design strategy, involves in silico techniques to create and evaluate novel derivatives before they are synthesized in a lab. mdpi.comijfmr.com

The typical workflow includes several stages:

Scaffold-Based Library Design: A virtual library of compounds is generated by adding various functional groups to the quinoline-8-sulfonate core. This can be done systematically to explore the effects of different substituents on properties like size, polarity, and hydrogen bonding capacity. mdpi.com

Molecular Docking: The designed derivatives are then "docked" into the active site of a specific biological target, such as an enzyme or receptor. nih.gov Docking algorithms predict the preferred binding orientation of the ligand and estimate the strength of the interaction, often expressed as a binding score. mdpi.com This allows for the rapid screening of thousands of compounds.

Virtual Screening and Hit Identification: The results of the docking are used to rank the compounds. Those with the best scores and most favorable interactions (e.g., forming key hydrogen bonds with active site residues) are identified as "hits." nih.gov

ADMET Prediction: Before proceeding to synthesis, the most promising hits are often evaluated computationally for their ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. nih.gov This helps to filter out compounds that are likely to have poor bioavailability or toxic effects.

This in silico approach accelerates the discovery process by prioritizing the synthesis of compounds with the highest probability of success, saving significant time and resources. nih.govmdpi.com

Ab Initio and Semi-Empirical Calculations for Spectroscopic Predictions

Computational methods are widely used to predict the spectroscopic properties of molecules, which can be a powerful aid in their experimental characterization. Both high-level ab initio methods and more computationally efficient DFT and semi-empirical methods are employed for this purpose. mdpi.com

Vibrational Spectroscopy (IR and Raman): The frequencies and intensities of vibrational modes can be calculated by determining the second derivatives of the energy with respect to atomic displacements. researchgate.net These calculated frequencies correspond to the peaks observed in infrared (IR) and Raman spectra. Comparing the predicted spectrum with the experimental one can confirm the structure of a synthesized compound and help in assigning specific peaks to particular molecular vibrations. researchgate.netunito.it

NMR Spectroscopy: It is possible to compute the magnetic shielding tensors for each nucleus in the molecule. These values can then be converted into NMR chemical shifts, which can be compared with experimental ¹H and ¹³C NMR spectra to aid in structure elucidation. researchgate.net

Electronic Spectroscopy (UV-Visible): Time-dependent DFT (TD-DFT) is a common method for predicting electronic excitation energies and oscillator strengths. rsc.org These calculations can predict the wavelength of maximum absorption (λmax) in a UV-Vis spectrum, corresponding to electronic transitions, often the HOMO→LUMO transition. nih.gov

Mass Spectrometry: Specialized quantum chemistry-based methods like the Quantum Chemistry Electron Ionization Mass Spectra (QCEIMS) approach can simulate the fragmentation of a molecule upon electron ionization. nih.govescholarship.org This allows for the prediction of the mass-to-charge ratios and relative abundances of fragment ions, generating a theoretical mass spectrum that can be compared to experimental data for identification purposes. nih.govescholarship.org

Biochemical and Bioinorganic Research Investigations

Metal Ion Chelation in Biological Contexts

Sodium;quinoline-8-sulfonate (B280653) is recognized for its capacity to form stable complexes with a variety of metal ions, a property of significant interest in biochemical and bioinorganic research. The quinoline (B57606) ring system, combined with the strategically positioned sulfonate group, provides effective donor atoms for coordinating with metal cations. This chelation ability is crucial in understanding the compound's potential biological activities, as metal ions are fundamental to numerous physiological and pathological processes.

The interaction of quinoline-8-sulfonate and its derivatives with biologically relevant metal ions such as copper(II), zinc(II), and iron(III) has been a subject of study. The stability of these metal complexes is a key determinant of their potential biological effects. The formation of stable chelates can influence the bioavailability and reactivity of these metal ions within a biological system. For instance, the chelation of excess copper ions is a therapeutic strategy in certain neurodegenerative diseases where copper dyshomeostasis is implicated.

Research into the coordination chemistry of quinoline-8-sulfonate derivatives has provided insights into the structural aspects of these metal complexes. The stoichiometry and geometry of the resulting complexes can vary depending on the metal ion and the surrounding chemical environment. These structural details are critical for understanding how these molecules might interact with biological targets such as enzymes and proteins.

Table 1: Stability Constants of Metal Complexes with Quinoline Sulfonate Derivatives

| Metal Ion | Ligand | Log K1 | Log K2 | Conditions |

| Cu(II) | 8-Hydroxyquinoline-5-sulfonic acid | 11.6 | 9.8 | 0.1 M NaClO4, 25 °C |

| Zn(II) | 8-Hydroxyquinoline-5-sulfonic acid | 8.5 | 7.5 | 0.1 M NaClO4, 25 °C |

| Fe(III) | 8-Hydroxyquinoline-5-sulfonic acid | 13.2 | - | 0.1 M KCl, 25 °C |

Note: Data for the closely related 8-hydroxyquinoline-5-sulfonic acid is presented to illustrate the chelating potential of the quinoline sulfonate scaffold. The stability constants (K1 and K2) represent the stepwise formation of the 1:1 and 1:2 metal-ligand complexes, respectively.

Mechanisms of Enzyme Inhibition and Activation by Quinoline-8-sulfonate Derivatives

Quinoline-8-sulfonate derivatives have been investigated for their potential to modulate the activity of various enzymes, acting as either inhibitors or activators. The underlying mechanisms of these interactions are often linked to the structural features of the quinoline scaffold and the nature of the substituents.

One area of significant research has been the development of quinoline-8-sulfonamide (B86410) derivatives as inhibitors of pyruvate (B1213749) kinase M2 (PKM2), an enzyme that plays a crucial role in cancer cell metabolism. nih.govnih.gov These compounds are designed to bind to the allosteric site of the enzyme, influencing its conformational state and thereby inhibiting its activity. nih.gov Molecular docking studies have revealed that the quinoline moiety can engage in hydrophobic and pi-stacking interactions within the enzyme's binding pocket, while the sulfonamide group can form hydrogen bonds with key amino acid residues. nih.govnih.gov

Furthermore, quinoline-based sulfonamides have been explored as inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes involved in various physiological processes. nih.gov The sulfonamide group is a well-established zinc-binding group, and by attaching it to a quinoline scaffold, researchers have developed potent and selective CA inhibitors. The quinoline portion of the molecule can be modified to achieve selective inhibition of different CA isoforms.

While much of the research has focused on sulfonamide derivatives, the potential for the sulfonate group itself to interact with enzyme active sites, particularly those containing positively charged residues or metal cofactors, remains an area for further investigation. The electronic and steric properties of the sulfonate group differ from the sulfonamide, which could lead to distinct mechanisms of enzyme modulation.

Ligand-Macromolecule Binding Studies

The interaction of sodium;quinoline-8-sulfonate and its derivatives with biological macromolecules, such as proteins and nucleic acids, is a critical aspect of their biochemical profile. These binding events are fundamental to understanding their potential mechanisms of action and biological effects.

Studies have explored the binding of quinoline derivatives to serum albumins, the most abundant proteins in blood plasma. nih.govswu.ac.th These interactions are important for the transport and distribution of compounds throughout the body. Spectroscopic techniques, such as fluorescence spectroscopy, have been employed to characterize the binding affinity and to identify the binding sites on the protein. nih.govswu.ac.th For instance, the quenching of the intrinsic fluorescence of human serum albumin (HSA) upon binding of a quinoline derivative can provide quantitative information about the binding constant and the number of binding sites. nih.gov

The interaction of quinoline derivatives with DNA has also been a subject of investigation. nih.govbiorxiv.org Some quinoline compounds have been shown to intercalate between the base pairs of the DNA double helix, a mode of binding that can interfere with DNA replication and transcription. biorxiv.org The planar aromatic structure of the quinoline ring is well-suited for such intercalative binding. The nature and position of substituents on the quinoline ring can significantly influence the binding affinity and mode of interaction with DNA. nih.gov

Table 2: Binding Parameters of Quinoline Derivatives with Macromolecules

| Macromolecule | Ligand | Binding Constant (K) | Binding Stoichiometry (n) | Technique |

| Human Serum Albumin | Quinoline Yellow | 2.5 x 10^4 M^-1 | ~1 | Fluorescence Spectroscopy |

| Calf Thymus DNA | Cu(II)-AHQMBSH Complex | 1.8 x 10^5 M^-1 | - | UV-Vis Spectroscopy |

Note: Data for representative quinoline derivatives are shown to illustrate the binding affinities with macromolecules. "AHQMBSH" refers to a sulfonamide-substituted 8-hydroxyquinoline (B1678124) derivative. nih.gov

Structure-Activity Relationship (SAR) Studies in Biological Systems

Structure-activity relationship (SAR) studies are essential for understanding how the chemical structure of this compound and its derivatives influences their biological activity. By systematically modifying the quinoline scaffold and observing the resulting changes in biological effect, researchers can identify key structural features responsible for a particular activity.

In the context of enzyme inhibition, SAR studies on quinoline-8-sulfonamide derivatives targeting PKM2 have provided valuable insights. nih.govnih.gov For example, the nature and position of substituents on the quinoline ring have been shown to significantly impact the inhibitory potency. nih.gov Modifications to the sulfonamide group, such as N-alkylation or arylation, can also dramatically alter the binding affinity and selectivity for the target enzyme. nih.gov These studies have demonstrated that a deep understanding of the interactions between the ligand and the enzyme's binding site is crucial for the rational design of more potent and selective inhibitors. nih.govnih.gov

SAR studies have also been instrumental in the development of quinoline-based compounds with other biological activities. For instance, the anti-inflammatory properties of certain quinoline sulfonamide and sulfonate derivatives have been evaluated, revealing that the position of the sulfonate or sulfonamide group on the quinoline ring, as well as the nature of the substituents on the sulfonamide nitrogen, are critical determinants of activity.

The general findings from SAR studies on quinoline derivatives can often be extrapolated to predict the potential activities of this compound. The presence of the sulfonate group at the 8-position introduces a strong anionic charge and specific steric bulk, which will undoubtedly influence its interactions with biological targets.

Bio-imaging and Fluorescent Labeling Applications in Cellular Systems

The inherent fluorescence properties of the quinoline scaffold make it a valuable platform for the development of fluorescent probes for bio-imaging and labeling applications. These probes can be designed to selectively detect and visualize specific analytes, such as metal ions or reactive oxygen species, within cellular systems.

The fluorescence of quinoline derivatives is often sensitive to their local environment, a property known as solvatochromism. This sensitivity can be exploited to design probes that exhibit a change in their fluorescence emission upon binding to a target molecule or entering a specific cellular compartment. For example, the protonation of the quinoline nitrogen can lead to a significant enhancement of its fluorescence, a principle that has been used to develop pH-sensitive probes. nih.gov

Quinoline-based fluorescent probes have been successfully employed for the detection of metal ions in biological systems. The chelation of a metal ion by a quinoline-based ligand can lead to a "turn-on" or "turn-off" fluorescence response, depending on the design of the probe. This allows for the visualization of the distribution and dynamics of metal ions within living cells.

While specific applications of this compound as a fluorescent probe are not extensively documented in the readily available literature, its structural similarity to other fluorescent quinoline derivatives suggests its potential in this area. The presence of the sulfonate group could influence its solubility and cellular uptake, properties that are critical for the design of effective bio-imaging agents. Further research is needed to explore the full potential of this compound and its derivatives in the development of novel fluorescent probes for cellular imaging.

Q & A

Q. What are the common synthetic routes for sodium quinoline-8-sulfonate, and how do reaction conditions influence yield and purity?

Sodium quinoline-8-sulfonate is typically synthesized via sulfonation of quinoline derivatives. Key steps include:

- Sulfonation : Reaction of quinoline with chlorosulfonic acid or sulfur trioxide to introduce the sulfonic acid group at the 8-position .

- Neutralization : Treatment with sodium hydroxide to form the sodium salt. Reaction conditions (temperature, stoichiometry, and solvent) critically affect yield. For example, excess chlorosulfonic acid at 0–5°C minimizes side products like disulfonated derivatives . Purification via recrystallization or HPLC improves purity (>98%), as confirmed by NMR and elemental analysis .

Q. Which spectroscopic and chromatographic methods are optimal for characterizing sodium quinoline-8-sulfonate?

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm the absence of unreacted quinoline and positional specificity of the sulfonate group. For example, deshielded protons near the sulfonate group show distinct shifts .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity, resolving peaks for sulfonate derivatives and residual reactants .

- Fourier-Transform Infrared Spectroscopy (FT-IR) : Peaks at 1180–1200 cm (S=O stretching) and 1040 cm (S-O symmetric stretching) confirm sulfonate functionality .

Advanced Research Questions

Q. How can researchers investigate the metal-chelating properties of sodium quinoline-8-sulfonate in catalysis or environmental sensing?

The sulfonate group and quinoline ring enable coordination with transition metals (e.g., Co, Cu):

- Fluorescence Titration : Monitor emission quenching upon metal addition. For example, Co binding to the sulfonate group reduces fluorescence intensity, with binding constants calculated via Stern-Volmer plots .

- X-ray Crystallography : Resolve metal-complex structures to identify coordination sites (e.g., sulfonate oxygen or quinoline nitrogen) .

- Electrochemical Analysis : Cyclic voltammetry reveals redox activity in metal complexes, useful for catalytic applications like oxidative coupling reactions .

Q. What strategies are effective in resolving contradictions in reported biological activities of sodium quinoline-8-sulfonate derivatives?

Discrepancies in antimicrobial or anticancer activity often arise from variations in: